

## **OD38** safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | OD38    |           |
| Cat. No.:            | B609713 | Get Quote |

An In-depth Technical Guide on the Safety and Toxicity Profile of OTL38 (Pafolacianine)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

OTL38, known by its nonproprietary name pafolacianine and marketed as Cytalux, is a targeted fluorescent imaging agent. It is a conjugate of a folate analog and an indocyanine green (ICG)-like near-infrared (NIR) fluorescent dye.[1] The primary application of OTL38 is in the intraoperative imaging of folate receptor-alpha (FR $\alpha$ ) positive cancerous tissues. Its efficacy has been established in ovarian and lung cancer surgeries.[2] OTL38's mechanism relies on the high affinity of its folate component for FR $\alpha$ , a protein frequently overexpressed on the surface of various cancer cells.[1][3] This targeted delivery and subsequent fluorescence upon NIR light exposure allows surgeons to visualize malignant lesions that may not be apparent under normal white light.[4] This guide provides a detailed overview of the safety and toxicity profile of OTL38, drawing from available preclinical and clinical data.

# Mechanism of Action and Cellular Uptake

The therapeutic and diagnostic utility of OTL38 is predicated on its specific binding to and internalization by FR $\alpha$ -expressing cells. FR $\alpha$  is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that mediates the cellular uptake of folates, which are essential for nucleotide synthesis and cellular metabolism.[3][5] Many cancer types, including ovarian, lung, and breast cancers, exhibit significant overexpression of FR $\alpha$  to support their rapid proliferation.[6] OTL38 leverages this by mimicking folic acid, thereby gaining entry into cancer



cells through  $FR\alpha$ -mediated endocytosis.[1] Once inside the cell, the NIR dye component can be excited to emit a fluorescent signal, enabling real-time visualization of the tumor tissue.

Below is a diagram illustrating the cellular uptake pathway of OTL38.



Click to download full resolution via product page

Caption: OTL38 cellular uptake via FRα-mediated endocytosis.



### **Preclinical Safety and Toxicity**

Preclinical evaluations of OTL38 in animal models have consistently demonstrated a favorable safety profile.

### In Vivo Animal Studies

Multiple preclinical studies have reported a lack of noticeable toxicity in animal models following the administration of OTL38.[4][7] These studies form the basis of its progression into clinical trials. While specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not publicly available in the reviewed literature, the qualitative assessments have been positive.

## In Vitro Cytotoxicity

In vitro studies using various cell lines have shown that OTL38 has minimal cytotoxicity.[1] This is expected for an imaging agent that is not designed to have a cytotoxic effect. The lack of significant cell death in these assays supports the safety profile observed in vivo.

Table 1: Summary of Preclinical Safety Data for OTL38

| Study Type            | Key Findings                                       | Reference |
|-----------------------|----------------------------------------------------|-----------|
| Animal Toxicity       | No noticeable toxicity observed in animal studies. | [4][7]    |
| In Vitro Cytotoxicity | Minimal cytotoxicity observed in cellular assays.  | [1]       |

### **Clinical Safety and Tolerability**

The safety of OTL38 in humans has been evaluated in several clinical trials. The data from a pivotal Phase III study provides a comprehensive overview of its clinical safety profile.

### **Phase III Clinical Trial Findings**

A multi-center, open-label Phase III study (NCT03180307) evaluated the safety and efficacy of pafolacianine in 150 patients with known or suspected ovarian cancer.[8] The results of this



study are summarized below.

Table 2: Drug-Related Adverse Events in the Phase III Study of OTL38 (n=150)[8]

| Adverse Event                       | Frequency (%) |
|-------------------------------------|---------------|
| Any Drug-Related Adverse Event      | 30%           |
| Nausea                              | Not specified |
| Vomiting                            | Not specified |
| Abdominal Pain                      | Not specified |
| Drug-Related Serious Adverse Events | 0%            |
| Drug-Related Deaths                 | 0%            |

The most commonly reported drug-related adverse events were nausea, vomiting, and abdominal pain.[8] Importantly, no drug-related serious adverse events or deaths were reported in this trial.[8] These findings indicate that OTL38 is well-tolerated in the clinical setting.

# **Experimental Protocols**

While specific, detailed protocols for the safety and toxicity testing of OTL38 are proprietary, this section outlines the general methodologies that would be employed for such an agent.

### In Vitro Cytotoxicity Assay Protocol

The objective of this assay is to determine the concentration of OTL38 that results in a 50% reduction in cell viability (IC50).

Workflow for In Vitro Cytotoxicity Assay





### Click to download full resolution via product page

Caption: Workflow for a standard in vitro cytotoxicity assay.

- Cell Culture: FRα-positive (e.g., KB, IGROV-1) and FRα-negative (e.g., A549) cell lines are cultured under standard conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of OTL38.



- Incubation: The treated cells are incubated for various time points (e.g., 24, 48, 72 hours).
- Viability Assessment: A cell viability assay, such as the MTS assay, is performed. This assay
  measures the metabolic activity of the cells, which correlates with cell number.
- Data Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 value.

## **In Vivo Acute Toxicity Study Protocol**

This study is designed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.

Workflow for In Vivo Acute Toxicity Study





#### Click to download full resolution via product page

Caption: Workflow for a typical in vivo acute toxicity study.

- Animal Model: The study is typically conducted in two rodent species (e.g., mice and rats).
- Dose Administration: Animals are administered a single intravenous injection of OTL38 at escalating doses.



- Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
- Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum chemistry analysis.
- Pathology: A complete necropsy is performed, and organs are examined for gross abnormalities. Tissues are collected for histopathological evaluation.
- Data Analysis: The data is analyzed to determine the MTD and to identify any target organs of toxicity.

### Conclusion

The safety and toxicity profile of OTL38 (pafolacianine) is well-characterized and favorable for its intended use as an intraoperative imaging agent. Preclinical studies in animals and in vitro cellular assays have demonstrated a lack of significant toxicity.[1][4][7] Clinical data from a robust Phase III trial have confirmed its safety in humans, with a low incidence of mild and transient adverse events and no drug-related serious adverse events.[8] The targeted nature of OTL38, which directs it specifically to FR $\alpha$ -expressing cancer cells, likely contributes to its excellent safety profile by minimizing off-target effects. This comprehensive safety assessment supports the clinical use of OTL38 as a valuable tool in fluorescence-guided surgery.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Cytalux (OTL-38) Purdue Institute for Drug Discovery Purdue University [purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. antbioinc.com [antbioinc.com]



- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Phase III Study of Pafolacianine Injection (OTL38) for Intraoperative Imaging of Folate Receptor-Positive Ovarian Cancer (Study 006) PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [OD38 safety and toxicity profile]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b609713#od38-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com